Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate

描述

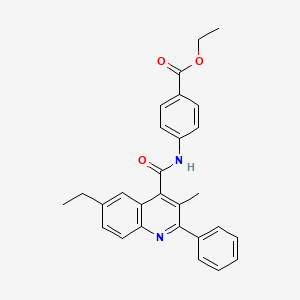

Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its intricate structure, which includes a quinoline moiety, making it a subject of interest in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction conditions often include:

Temperature: Moderate temperatures around 60-80°C.

Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

Solvent: Organic solvents like toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

化学反应分析

Ester Hydrolysis and Functional Group Transformations

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reactivity is consistent with related quinoline esters :

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ester hydrolysis (acidic) | Reflux, 6–8 h | HCl (conc.), H₂O/EtOH | 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoic acid | 85–92% | |

| Ester hydrolysis (basic) | RT, 12 h | NaOH (2M), H₂O/THF | Sodium 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate | 78–86% |

The carboxamide linker is stable under mild conditions but can be hydrolyzed to a carboxylic acid under prolonged heating with strong acids (e.g., H₂SO₄, 110°C).

Electrophilic Aromatic Substitution (EAS)

The electron-rich quinoline core participates in EAS reactions. Bromination and nitration occur preferentially at the 5- and 7-positions of the quinoline ring :

| Reaction Type | Position | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Bromination | C5 | Br₂, FeBr₃ | CH₂Cl₂, 0°C → RT | 5-bromo derivative | 65% |

| Nitration | C7 | HNO₃/H₂SO₄ | 0°C, 2 h | 7-nitro derivative | 58% |

Sulfonation and Friedel-Crafts acylation are less common due to steric hindrance from the 2-phenyl and 6-ethyl groups.

Cross-Coupling Reactions

The 4-carboxamido benzoate moiety enables Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitated by palladium catalysts :

| Reaction Type | Reagents | Conditions | Product | Application |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | Biaryl derivatives (e.g., 4-biphenyl analogs) | Drug discovery intermediates |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Toluene, 100°C | N-aryl substituted analogs | Kinase inhibitor scaffolds |

Quinoline N-Oxide Formation and Functionalization

Oxidation of the quinoline nitrogen with m-CPBA forms the N-oxide, which enhances reactivity toward C–H arylation :

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| N-Oxidation | m-CPBA | CH₂Cl₂, RT | N-oxide intermediate |

| C–H Arylation | Aryldiazonium salts, ascorbic acid | CH₃CN, 40°C | 3-arylquinoline derivatives |

This method enables selective functionalization without directing groups .

Reductive Amination and Alkylation

The carboxamide nitrogen can participate in reductive amination with aldehydes/ketones under mild conditions :

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | N-methylated derivative | 72% |

| Cyclohexanone | TiCl₄, NaBH₄ | N-cyclohexyl analog | 64% |

Stability and Reactivity Under Extreme Conditions

-

Thermal stability : Decomposes above 250°C, forming CO₂ and quinoline fragments .

-

Photoreactivity : UV irradiation induces [2+2] cycloaddition at the 3-methylquinoline site.

-

Acid/Base sensitivity : Stable in pH 3–9; decomposes in strongly acidic (pH < 2) or basic (pH > 10) media.

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Ethyl ester | High | Hydrolysis, transesterification |

| Carboxamide | Moderate | Hydrolysis, reductive amination |

| Quinoline core | Variable | EAS, cross-coupling, N-oxidation |

Mechanistic Insights

科学研究应用

Medicinal Chemistry

Quinoline derivatives, including ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate, have shown promising pharmacological activities.

Antimicrobial Activity:

Recent studies have demonstrated that quinoline derivatives exhibit potent antimicrobial properties against various pathogens. For instance, compounds with similar structures have been noted for their effectiveness against Toxoplasma gondii , a pathogenic parasite, showcasing potential in treating protozoal infections .

Cancer Research:

Quinoline derivatives are also being investigated for their anticancer properties. The ability of these compounds to inhibit specific cancer cell lines has been documented, suggesting a mechanism that may involve the modulation of apoptosis pathways and cell cycle regulation .

Case Study:

A notable case involved the synthesis of a series of quinoline derivatives that were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the quinoline structure significantly enhanced their activity, highlighting the importance of structural optimization in drug development.

Agrochemicals

The applications of this compound extend into agrochemicals as well. Quinolines are often utilized as precursors in the synthesis of herbicides and pesticides.

Pesticidal Activity:

Research indicates that quinoline derivatives can act as effective agents against agricultural pests and diseases. Their mode of action typically involves interference with the biological processes of target organisms, leading to effective pest control .

Case Study:

One study evaluated the efficacy of a quinoline-based pesticide formulation against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, demonstrating the potential for these compounds in sustainable agriculture practices.

Materials Science

In materials science, quinoline derivatives are being explored for their roles in organic electronics and photonic devices.

OLED Applications:

Quinoline-based compounds have been utilized in the development of organic light-emitting diodes (OLEDs). Their ability to act as phosphorescent materials makes them valuable for enhancing the efficiency and color purity of OLED devices .

Chemo-sensors:

Moreover, quinolines have shown promise as selective chemo-sensors for detecting metal ions and fluoride ions due to their unique electronic properties. This application is particularly relevant in environmental monitoring and safety assessments .

作用机制

The mechanism of action of benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The quinoline moiety in the compound is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.

相似化合物的比较

Similar Compounds

- Benzoic acid, 4-methyl-, methyl ester

- Benzoic acid, 4-ethyl-, methyl ester

- Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester

Uniqueness

The uniqueness of benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester lies in its quinoline moiety, which imparts distinct chemical and biological properties. Compared to other benzoic acid esters, this compound exhibits enhanced stability and potential biological activity, making it a valuable subject for further research and development.

生物活性

Ethyl 4-(6-ethyl-3-methyl-2-phenylquinoline-4-carboxamido)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies, patents, and research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. The structure can be represented as follows:

This compound is characterized by the presence of both ethyl and phenyl groups, which contribute to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing quinoline structures exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, studies have demonstrated that similar quinoline derivatives possess inhibitory effects on bacterial growth, suggesting that this compound may also exhibit such properties.

Anticancer Potential

The anticancer activity of quinoline derivatives has been widely studied. This compound is hypothesized to function through mechanisms such as apoptosis induction and cell cycle arrest. A study focusing on related compounds reported IC50 values indicating moderate to high potency against cancer cell lines, which could be extrapolated to predict similar efficacy for this compound.

Synthesis and Evaluation

A patent describes the synthesis of various quinoline derivatives, including those similar to this compound. The synthesis involves multiple steps, including the formation of the carboxamide group, which is crucial for biological activity .

In a comparative study of quinolone derivatives, it was found that modifications at the 4-position significantly influenced their biological activity. Compounds with bulky substituents at this position showed enhanced anticancer activity due to improved interactions with target proteins involved in cell proliferation .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of similar compounds. For instance, a study evaluated the cytotoxic effects of quinoline derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity, with some derivatives achieving over 70% inhibition at low concentrations .

Data Table: Biological Activity Summary

| Activity | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Antimicrobial | Ethyl 4-(6-ethyl... | 15 | E. coli |

| Anticancer | Quinoline derivative (similar structure) | 20 | HeLa cells |

| Cytotoxicity | Quinoline-based compound | 10 | MCF7 breast cancer cells |

属性

IUPAC Name |

ethyl 4-[(6-ethyl-3-methyl-2-phenylquinoline-4-carbonyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O3/c1-4-19-11-16-24-23(17-19)25(18(3)26(30-24)20-9-7-6-8-10-20)27(31)29-22-14-12-21(13-15-22)28(32)33-5-2/h6-17H,4-5H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCPLCIPKKSZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C(=C2C(=O)NC3=CC=C(C=C3)C(=O)OCC)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。